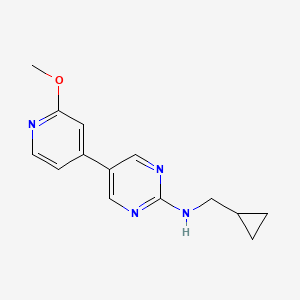

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c1-19-13-6-11(4-5-15-13)12-8-17-14(18-9-12)16-7-10-2-3-10/h4-6,8-10H,2-3,7H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPNLJYTWISBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2=CN=C(N=C2)NCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the methoxypyridinyl group and the cyclopropylmethyl group. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the coupling of the amine group with the pyrimidine ring under mild conditions to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentration. Additionally, purification techniques like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of azides, nitriles, or other substituted compounds.

Scientific Research Applications

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl Substituents

Key Differences :

- The target compound’s 2-methoxypyridin-4-yl group likely improves binding affinity compared to CFFT-002’s morpholinophenyl group, as methoxy groups can participate in hydrogen bonding .

- The cyclopropylmethyl substituent may offer better metabolic stability than the cyclohexyl group in CFFT-002 due to reduced enzymatic degradation .

Pyrimidine Derivatives with Methoxypyridine Substituents

Key Differences :

- The target compound’s direct attachment of the methoxypyridine group to the pyrimidine core may optimize binding interactions compared to compounds with methylene linkers (e.g., piperidine-linked derivatives) .

- The 4-fluorophenyl group in ’s derivative increases lipophilicity, whereas the methoxypyridine group in the target compound balances solubility and potency .

Pyrimidines with Fluorinated and Heterocyclic Substituents

Key Differences :

- The target compound’s methoxypyridine substituent may offer better solubility than fluorophenyl groups, which are more hydrophobic .

- The absence of an imidazole ring (cf.

Research Findings and Implications

- Structural Flexibility : The dihedral angles between the pyrimidine core and substituents (e.g., 12–28° in ) influence molecular conformation and intermolecular interactions. The target compound’s methoxypyridine group likely adopts a planar orientation for optimal π-π stacking .

- Hydrogen Bonding : Methoxy and amine groups participate in N–H⋯N and C–H⋯O interactions, as observed in . These interactions stabilize crystal packing and may enhance target engagement .

- Pharmacokinetics : Cyclopropyl groups reduce metabolic degradation compared to larger alkyl chains (e.g., cyclohexyl in CFFT-002), while methoxy groups improve aqueous solubility .

Biological Activity

N-(cyclopropylmethyl)-5-(2-methoxypyridin-4-yl)pyrimidin-2-amine, with the CAS number 2640949-65-9, is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor in various signaling pathways relevant to cancer treatment. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The molecular formula of the compound is , with a molecular weight of 256.30 g/mol. The structure includes a pyrimidine core substituted with a methoxypyridine and a cyclopropylmethyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 2640949-65-9 |

| Molecular Formula | C14H16N4O |

| Molecular Weight | 256.30 g/mol |

Research indicates that this compound acts primarily as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a significant role in cell proliferation and survival. Inhibition of PI3K can lead to reduced tumor growth and increased apoptosis in cancer cells.

Enzyme Inhibition Studies

In enzyme inhibition assays, derivatives similar to this compound demonstrated significant inhibition of PI3K activity. For instance, compounds with a cyclopropyl group showed enhanced binding affinity compared to larger alkyl groups, indicating the importance of molecular size and shape in receptor interactions .

Cell Proliferation and Apoptosis

A study evaluating the compound's effects on cancer cell lines revealed that it could induce apoptosis in HCT-116 colon cancer cells through the activation of the intrinsic apoptotic pathway. Flow cytometry analyses indicated that treatment with this compound led to cell cycle arrest at the G0/G1 phase and increased levels of apoptotic markers .

Case Study: HCT-116 Cells

In a controlled experiment:

- Cell Line : HCT-116 (human colorectal carcinoma)

- Concentration : Various doses ranging from 1 µM to 10 µM were tested.

- Results :

- Significant reduction in cell viability was observed at doses above 5 µM.

- Flow cytometry indicated an increase in early and late apoptotic cells.

Pharmacokinetics

Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiling remains necessary for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.